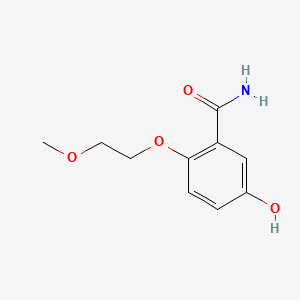

5-Hydroxy-2-(2-methoxyethoxy)benzamide

Descripción general

Descripción

5-Hydroxy-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is characterized by a benzamide core substituted with a hydroxy group at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position

Métodos De Preparación

The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxybenzamide and 2-(2-methoxyethoxy)ethyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Synthetic Route: The 5-hydroxybenzamide is reacted with 2-(2-methoxyethoxy)ethyl bromide in the presence of the base to form the desired product through nucleophilic substitution.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

5-Hydroxy-2-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5-Hydroxy-2-(2-methoxyethoxy)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

5-Hydroxy-2-(2-methoxyethoxy)benzamide can be compared with other similar compounds, such as:

5-Hydroxy-2-(2-ethoxyethoxy)benzamide: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.

5-Hydroxy-2-(2-propoxyethoxy)benzamide: Similar structure but with a propoxyethoxy group.

5-Hydroxy-2-(2-butoxyethoxy)benzamide: Similar structure but with a butoxyethoxy group.

These compounds share similar core structures but differ in the length and nature of the alkoxyethoxy substituent, which can influence their chemical properties and biological activities .

Actividad Biológica

5-Hydroxy-2-(2-methoxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 225.24 g/mol. The structure features a hydroxyl group and an ether linkage, which may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Properties : The hydroxyl group can donate electrons, reducing oxidative stress and protecting cells from damage.

- Modulation of Signaling Pathways : It may interact with various receptors or signaling molecules, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Moderate inhibition |

| Gram-negative bacteria | Significant inhibition |

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers, suggesting a role in modulating immune responses.

Cytotoxicity

In cancer research, this compound has shown cytotoxic effects on certain cancer cell lines. Studies indicate that it induces apoptosis in these cells, making it a candidate for further investigation in cancer therapy.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . -

Investigation of Anti-inflammatory Mechanisms :

In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases . -

Cytotoxicity Assay :

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced cell death at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction .

Propiedades

IUPAC Name |

5-hydroxy-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEPSZGCAYMICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182451 | |

| Record name | Benzamide, 5-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28173-87-7 | |

| Record name | Benzamide, 5-hydroxy-2-(2-methoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.